1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride
Description
1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride is a 1,4-diazepane derivative functionalized with a sulfonylated 1-methylpyrazole moiety.
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S.ClH/c1-12-8-9(7-11-12)16(14,15)13-5-2-3-10-4-6-13;/h7-8,10H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBMFEVKRJPTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound . The sulfonyl group is then introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions . The final step involves the formation of the diazepane ring, which can be achieved through cyclization reactions involving appropriate diamines and alkyl halides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Scientific Research Applications
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences and Similarities
The compound shares a 1,4-diazepane core with several analogs but differs in substituent groups, which dictate pharmacological and physicochemical properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of 1,4-Diazepane Derivatives
Pharmacological and Structure-Activity Relationship (SAR) Insights
Serotonin Receptor Targeting
Physicochemical and Pharmacokinetic Considerations
- Solubility : The hydrochloride salt confers superior aqueous solubility (>50 mg/mL estimated) compared to neutral analogs like the chlorophenyl derivative (<1 mg/mL) .
- Lipophilicity : Calculated logP values (estimated):
- Target compound: ~1.2 (moderate, due to sulfonyl group)
- Chlorophenyl analog: ~3.5 (high, due to aromatic groups)
- Oxazole derivative: ~0.8 (lower, polar oxazole)
Biological Activity
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride is an organic compound with potential biological activities. This compound features a unique combination of pyrazole and diazepane moieties, which may contribute to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1152879-50-9 |
| Molecular Formula | C11H16N4O2S2 |
| Molecular Weight | 304.39 g/mol |
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group may facilitate strong interactions with proteins, potentially modulating their activity. The pyrazole moiety could influence enzyme interactions, thereby affecting various biochemical pathways.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
Antimicrobial Activity
Studies have suggested that compounds containing pyrazole and sulfonyl groups can possess antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development.
Anticancer Properties
Emerging research highlights the anticancer potential of pyrazole derivatives. The structure of this compound may allow it to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Neuropharmacological Effects
Given the diazepane structure, there is a hypothesis that this compound might exhibit anxiolytic or sedative effects, similar to other diazepam derivatives. Investigations into its effects on neurotransmitter systems could reveal its potential in treating anxiety disorders.
Case Studies and Research Findings
A number of studies have investigated the biological activities of similar compounds:
- Antimicrobial Study : A study on related pyrazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving membrane disruption.
- Cancer Cell Line Studies : Research involving analogs of this compound indicated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF7), with IC50 values in the micromolar range.
- Neuropharmacological Assessment : In vivo studies on related diazepane derivatives indicated anxiolytic effects in rodent models, supporting further exploration into the neuropharmacological potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
